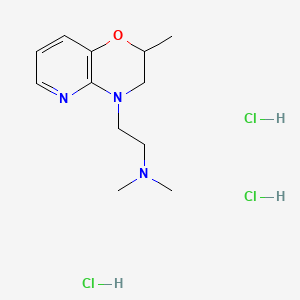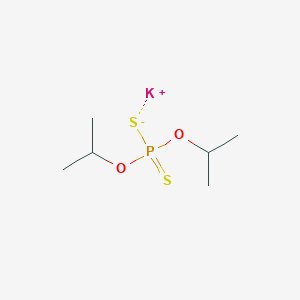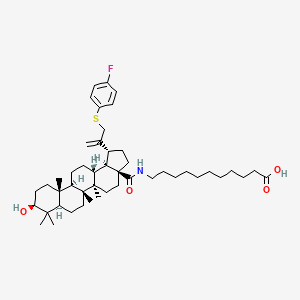
N-(3beta-Hydroxy-30-((4'-fluorophenyl)thio)lup-20(29)-en-28-oyl)-11-aminoundecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3beta-Hydroxy-30-((4’-fluorophenyl)thio)lup-20(29)-en-28-oyl)-11-aminoundecanoic acid is a complex organic compound that features a lupane skeleton with various functional groups, including a fluorophenyl thioether and an aminoundecanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3beta-Hydroxy-30-((4’-fluorophenyl)thio)lup-20(29)-en-28-oyl)-11-aminoundecanoic acid typically involves multiple steps:
Formation of the Lupane Skeleton: This can be achieved through the cyclization of squalene or similar triterpenoid precursors.
Introduction of the Fluorophenyl Thioether Group: This step involves the nucleophilic substitution of a suitable lupane derivative with a fluorophenyl thiol under basic conditions.
Attachment of the Aminoundecanoic Acid Moiety: This can be done through amide bond formation using standard peptide coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC or Jones reagent.
Reduction: The carbonyl group in the lupane skeleton can be reduced to a hydroxyl group using reagents like NaBH4 or LiAlH4.
Substitution: The fluorophenyl thioether group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted lupane derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Medicine
Anti-inflammatory: Potential anti-inflammatory properties due to the presence of the lupane skeleton.
Anticancer: Investigation into its potential anticancer activity.
Industry
Coatings: Use in the development of advanced coatings with unique properties.
Wirkmechanismus
The mechanism of action of N-(3beta-Hydroxy-30-((4’-fluorophenyl)thio)lup-20(29)-en-28-oyl)-11-aminoundecanoic acid would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. In drug development, it could interact with specific molecular targets, modulating signaling pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Betulinic Acid: Another lupane-type triterpenoid with similar biological activities.
Oleanolic Acid: A triterpenoid with anti-inflammatory and anticancer properties.
Ursolic Acid: Known for its antioxidant and anti-inflammatory effects.
Uniqueness
N-(3beta-Hydroxy-30-((4’-fluorophenyl)thio)lup-20(29)-en-28-oyl)-11-aminoundecanoic acid is unique due to the presence of the fluorophenyl thioether group and the aminoundecanoic acid moiety, which may confer distinct chemical and biological properties compared to other lupane-type triterpenoids.
Eigenschaften
CAS-Nummer |
173106-39-3 |
|---|---|
Molekularformel |
C47H72FNO4S |
Molekulargewicht |
766.1 g/mol |
IUPAC-Name |
11-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-1-[3-(4-fluorophenyl)sulfanylprop-1-en-2-yl]-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]undecanoic acid |
InChI |
InChI=1S/C47H72FNO4S/c1-32(31-54-34-18-16-33(48)17-19-34)35-22-27-47(42(53)49-30-14-12-10-8-7-9-11-13-15-40(51)52)29-28-45(5)36(41(35)47)20-21-38-44(4)25-24-39(50)43(2,3)37(44)23-26-46(38,45)6/h16-19,35-39,41,50H,1,7-15,20-31H2,2-6H3,(H,49,53)(H,51,52)/t35-,36+,37-,38+,39-,41+,44-,45+,46+,47-/m0/s1 |
InChI-Schlüssel |
LGPNVOCPRCYNSW-QRXCWXLESA-N |
Isomerische SMILES |
C[C@@]12CC[C@]3(CC[C@H]([C@@H]3[C@H]1CC[C@H]4[C@]2(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C(=C)CSC6=CC=C(C=C6)F)C(=O)NCCCCCCCCCCC(=O)O |
Kanonische SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5(C4C(CC5)C(=C)CSC6=CC=C(C=C6)F)C(=O)NCCCCCCCCCCC(=O)O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


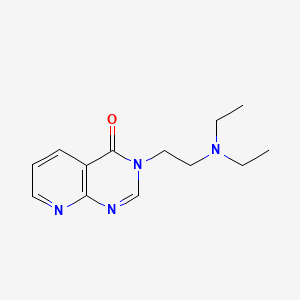
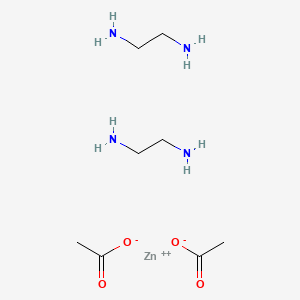
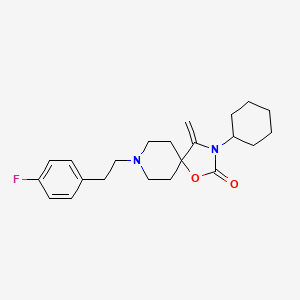


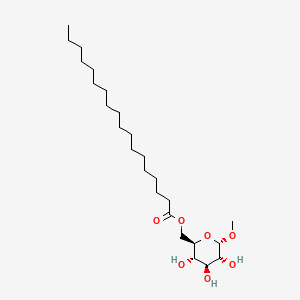
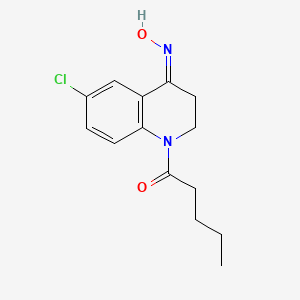
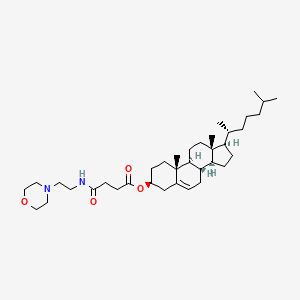

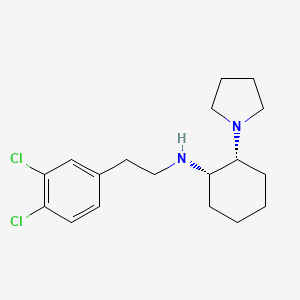
![2,2-Dimethylpropane-1,3-diol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one](/img/structure/B12751163.png)
